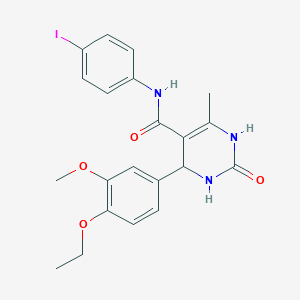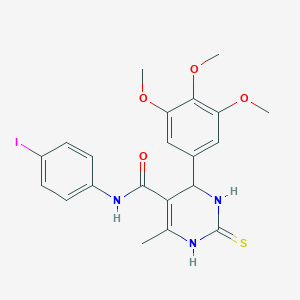![molecular formula C22H20ClN3OS B285139 N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)
N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine, also known as BPTP, is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies related to cancer, inflammation, and other diseases.
Wirkmechanismus
N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine exerts its anti-cancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often dysregulated in cancer cells. This compound inhibits this pathway by binding to the ATP-binding site of PI3K, which prevents the downstream activation of Akt and mTOR. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its specificity towards cancer cells. It has also been found to reduce tumor growth in animal models of cancer. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have antioxidant activity and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine has several advantages for lab experiments, including its high potency and specificity towards cancer cells, its ability to induce apoptosis in cancer cells, and its low toxicity in normal cells. However, this compound has some limitations, including its limited solubility in water and its high cost of synthesis.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine. One direction is to investigate its potential in combination therapy with other anti-cancer drugs. Another direction is to study its effects on other signaling pathways involved in cancer and inflammation. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more efficient methods for its delivery in vivo.
Conclusion:
In conclusion, this compound is a promising compound for scientific research with potent anti-cancer and anti-inflammatory activity. Its mechanism of action involves targeting the PI3K/Akt/mTOR signaling pathway, leading to apoptosis in cancer cells. This compound has minimal toxicity in normal cells and has shown potential in the treatment of neurodegenerative diseases. While this compound has some limitations, further research is needed to explore its potential in combination therapy and to optimize its synthesis and delivery methods.
Synthesemethoden
N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine can be synthesized by reacting 4-chloro-2-nitroaniline and 4-butoxybenzaldehyde in the presence of potassium carbonate and acetic acid. The resulting intermediate is then reacted with 2-bromo-3-chlorothiophene to form this compound. This synthesis method has been optimized to produce a high yield of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and prostate cancer. It has been found to induce apoptosis (programmed cell death) in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C22H20ClN3OS |
|---|---|
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H20ClN3OS/c1-2-3-12-27-18-10-8-17(9-11-18)26-21-20-19(13-28-22(20)25-14-24-21)15-4-6-16(23)7-5-15/h4-11,13-14H,2-3,12H2,1H3,(H,24,25,26) |
InChI-Schlüssel |
IGJZLRFNPXNNDL-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285056.png)
![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![Methyl 2-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B285060.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)



![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)



![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
